Cy2 (iodine)
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Overview
Description
Cyanine dyes are synthetic dyes belonging to the polymethine group, characterized by their long wavelength, adjustable absorption and emission, high extinction coefficient, good water solubility, and relatively simple synthesis . These dyes are widely used for labeling proteins, antibodies, and small molecular compounds due to their excellent photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cy2 (iodine) is synthesized through a series of chemical reactions involving the coupling of two nitrogen atoms with an odd number of methyl units. The synthesis typically involves the use of N-hydroxysuccinimide esters, which react with amino groups in oligonucleotides, peptides, and proteins . The reaction conditions include maintaining the pH of the protein solution at 8.5±0.5 and using anhydrous dimethyl sulfoxide to prepare a 10 mM stock solution of the dye .
Industrial Production Methods
Industrial production of Cy2 (iodine) involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the preparation of the dye in bulk quantities, followed by purification and quality control to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Cy2 (iodine) undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its photophysical properties.
Reduction: Reduction reactions can alter the dye’s structure and fluorescence characteristics.
Substitution: The dye can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include modified cyanine dyes with altered photophysical properties, which can be used for various applications in scientific research .
Scientific Research Applications
Cy2 (iodine) has a wide range of applications in scientific research, including:
Fluorescent Labeling: Used for labeling biological macromolecules such as proteins, antibodies, and DNA.
Disease Diagnosis: Employed in diagnostic assays to detect diseases through fluorescence imaging.
Immunoassays: Utilized in immunoassays to detect specific antigens or antibodies.
DNA Detection: Applied in DNA detection techniques for genetic research and forensic analysis.
Mechanism of Action
Cy2 (iodine) exerts its effects through its photophysical properties. The dye absorbs light at a specific wavelength and emits fluorescence, which can be detected and measured. The molecular targets include proteins, antibodies, and nucleic acids, which are labeled with the dye for visualization and analysis .
Comparison with Similar Compounds
Cy2 (iodine) is compared with other cyanine dyes such as Cy3 and Cy5. These dyes have similar structures but differ in their photophysical properties. For example, Cy3 and Cy5 have different fluorescence efficiencies and quantum yields compared to Cy2 (iodine) . The unique properties of Cy2 (iodine) make it suitable for specific applications where its particular wavelength and fluorescence characteristics are advantageous .
List of Similar Compounds
- Cy3 (iodine)
- Cy5 (iodine)
- DyLight DY547
- DyLight DY647
Cy2 (iodine) stands out due to its specific wavelength and high extinction coefficient, making it a valuable tool in various scientific research applications.
Properties
CAS No. |
186205-37-8 |
---|---|
Molecular Formula |
C25H27IN2O4 |
Molecular Weight |
546.4 g/mol |
IUPAC Name |
6-[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoic acid;iodide |
InChI |
InChI=1S/C25H26N2O4.HI/c1-2-26-19-11-5-7-13-21(19)30-23(26)15-10-16-24-27(18-9-3-4-17-25(28)29)20-12-6-8-14-22(20)31-24;/h5-8,10-16H,2-4,9,17-18H2,1H3;1H |
InChI Key |
WGEKKSZOJOJNAZ-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)O.[I-] |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)O.[I-] |
Origin of Product |
United States |
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